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Compound of Interest

Compound Name: 2-Nitro-9H-carbazole

Cat. No.: B080079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-
9H-carbazole, a key heterocyclic compound with significant potential in medicinal chemistry

and materials science. This document collates expected and reported spectral data from

various analytical techniques, offering a foundational resource for its characterization. Detailed

experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 2-Nitro-9H-
carbazole. Due to the limited availability of directly published complete spectra for this specific

molecule, some data points are predicted based on the known spectroscopic behavior of the

carbazole nucleus and the influence of the nitro substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.0 - 11.5 br s - N-H

~8.4 - 8.6 d ~2.0 H-1

~8.1 - 8.3 dd ~8.5, 2.0 H-3

~8.0 - 8.2 d ~8.0 H-8

~7.6 - 7.8 d ~8.5 H-4

~7.4 - 7.6 m - H-5, H-6

~7.2 - 7.4 t ~7.5 H-7

Solvent: DMSO-d₆. Predictions are based on data from related nitro- and phenyl-substituted

carbazoles and general substituent effects on aromatic systems.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Assignment

~145 - 148 C-2

~140 - 142 C-4a

~138 - 140 C-9a

~128 - 130 C-4b

~126 - 128 C-8a

~122 - 124 C-5

~120 - 122 C-7

~118 - 120 C-3

~115 - 117 C-6

~110 - 112 C-8

~108 - 110 C-1
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Solvent: DMSO-d₆. Predictions are based on data from carbazole and its derivatives.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Sharp N-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

~1520 and ~1340 Strong
Asymmetric and Symmetric

NO₂ Stretch

1600 - 1450 Medium to Strong Aromatic C=C Bending

~750 Strong C-H Out-of-plane Bending

Data is based on characteristic infrared absorption frequencies for the functional groups

present in the molecule.

Table 4: Mass Spectrometry Data (GC-MS)
m/z Relative Intensity (%) Assignment

212 High [M]⁺ (Molecular Ion)

182 Moderate [M - NO]⁺

166 Moderate to High [M - NO₂]⁺

139 Moderate [M - NO₂ - HCN]⁺

Fragmentation pattern is predicted based on the stable carbazole core and typical

fragmentation of nitroaromatic compounds.

Table 5: UV-Vis Spectroscopic Data
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λmax (nm) Solvent Notes

260 - 410 Dichloromethane

Broad absorption band

attributed to the carbazole

moiety with a nitro substituent.

The nitro group causes a

bathochromic (red) shift into

the visible region.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-Nitro-9H-
carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-Nitro-9H-carbazole in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher

concentration of 20-50 mg may be necessary.[2]

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500

MHz instrument.[2]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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A greater number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of 2-Nitro-9H-carbazole with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet-forming die.

Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press for several

minutes to form a thin, transparent or translucent pellet.[3]

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the

spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400

cm⁻¹).[3]

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology (GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Nitro-9H-carbazole (approximately 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.[4]

Gas Chromatography:

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

Injector: Set the injector temperature to 250-280°C.

Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding

for 2 minutes, then ramping at 10°C/min to 300°C.[4]

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Methodology:

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such

as dichloromethane, chloroform, or ethanol.[3]

Solution Preparation: Prepare a stock solution of 2-Nitro-9H-carbazole of a known

concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for

analysis.[3]
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Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

Sample Measurement: Fill a cuvette with the sample solution and record the absorption

spectrum over a suitable wavelength range (e.g., 200-600 nm).[3]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

2-Nitro-9H-carbazole.
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Caption: Workflow for the spectroscopic characterization of 2-Nitro-9H-carbazole.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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